Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a pyridine ring substituted with cyano and methyl groups, connected via a thioacetamide linker to a 4,5-dimethylthiophene-3-carboxylate ester. Its synthesis involves reacting a pyridinethione precursor with chloroacetamide derivatives under basic conditions, as described for analogous compounds in and .
Properties
IUPAC Name |
ethyl 2-[[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-6-25-19(24)16-12(4)13(5)27-18(16)22-15(23)9-26-17-14(8-20)10(2)7-11(3)21-17/h7H,6,9H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGKNKUDNONTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=C(C(=CC(=N2)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate, with the CAS number 333778-29-3, is a compound of interest due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C21H23N3O3S
- Molecular Weight : 429.6 g/mol
- Structure : The compound features a thiophene ring substituted with various functional groups, including a cyano group and a pyridine moiety.
Antimicrobial Properties
Studies have indicated that compounds containing pyridine and thiophene derivatives exhibit notable antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. Research shows that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
Emerging research highlights the compound's potential in cancer therapy. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways. Specific studies have shown that the compound effectively reduces cell viability in breast and lung cancer cell lines at micromolar concentrations.
Enzyme Inhibition
The compound has been assessed for its ability to inhibit specific enzymes related to disease processes. For instance, it has shown promising results as an inhibitor of certain kinases involved in cancer progression. This inhibition could lead to decreased tumor growth and metastasis.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. Results indicated a significant reduction in bacterial counts when treated with concentrations as low as 10 µg/mL. The study concluded that the unique structural features of thiophene derivatives contribute to their antimicrobial properties .
- Anticancer Mechanism Exploration : In a controlled laboratory setting, researchers treated human lung cancer cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell proliferation, alongside increased markers of apoptosis (e.g., cleaved caspase-3). This suggests that the compound may activate apoptotic pathways effectively .
- Enzyme Inhibition Study : Another investigation focused on the compound's ability to inhibit specific kinases associated with cancer progression. The findings revealed that this compound effectively inhibited kinase activity at nanomolar concentrations, providing a potential therapeutic avenue for targeted cancer therapies .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria at low concentrations |
| Anticancer | Induces apoptosis in cancer cell lines; reduces cell viability |
| Enzyme Inhibition | Inhibits specific kinases related to cancer progression |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Table 1: Key Structural Differences and Similarities
Physical and Spectral Properties
Table 2: Comparative Physicochemical Data
Stability and Reactivity
- The distyryl substituents in ’s Compound 2 increase steric bulk and π-π interactions, possibly reducing solubility compared to the target compound’s methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
